Molecular Weight and cLogP Differentiation vs. Aromatic 5-Substituted Analogs
The target compound (MW 196.2 g/mol) exhibits a lower molecular weight and reduced lipophilicity compared to aryl-substituted analogs. Specifically, 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid has an MW of 202.21 g/mol and an XLogP3-AA of 1.8, while 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has an MW of 208.24 g/mol and an XLogP3-AA of 1.5 [1][2]. Although computed cLogP data for the target compound are not publicly available, the presence of the saturated oxolan-2-yl ring is expected to confer greater polarity and hydrogen-bonding capacity than the aromatic comparators. This differentiation is critical when optimizing for oral bioavailability or reducing off-target binding.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 196.2 |
| Comparator Or Baseline | 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid: 202.21; 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid: 208.24 |
| Quantified Difference | Target MW is 6.0 g/mol lower than phenyl analog; 12.0 g/mol lower than thiophene analog. |
| Conditions | Calculated molecular weights; target MW from ChemicalBook . |
Why This Matters
Lower molecular weight and altered lipophilicity can improve pharmacokinetic properties, making the target compound a preferable starting point for lead optimization.
- [1] PubChem. (n.d.). 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (CID 7537619). View Source
- [2] PubChem. (n.d.). 1-Methyl-5-(thien-2-yl)-1H-pyrazole-3-carboxylic acid (CID 7537648). View Source
